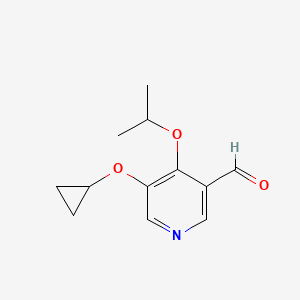
5-Cyclopropoxy-4-isopropoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropoxynicotinaldehyde: is an organic compound with the molecular formula C12H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Isopropoxylation: The isopropoxy group is introduced via a similar nucleophilic substitution reaction using isopropyl bromide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules through:
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with amines or thiols, forming imines or thioethers.
Oxidation-Reduction Reactions: It can participate in redox reactions, influencing cellular redox states.
Comparación Con Compuestos Similares
- 5-Cyclopropoxy-6-isopropoxynicotinaldehyde
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
Comparison:
- Structural Differences: The position of the isopropoxy group or the presence of different functional groups (e.g., nitrile instead of aldehyde) can significantly alter the compound’s reactivity and applications.
- Unique Features: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde’s combination of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core makes it unique in terms of its chemical properties and potential applications.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-9(7-14)5-13-6-11(12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clave InChI |
PMQIEFVHDQAQJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


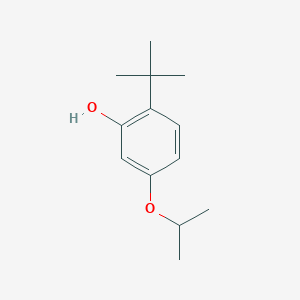
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)

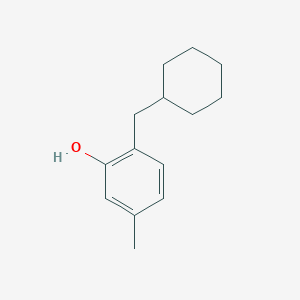
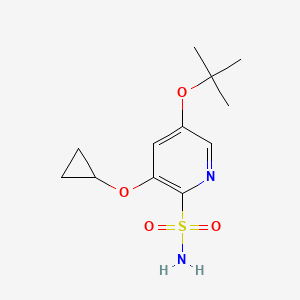
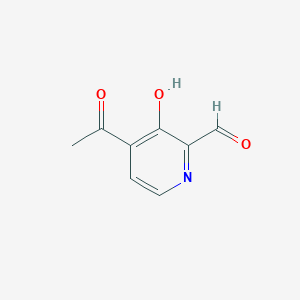
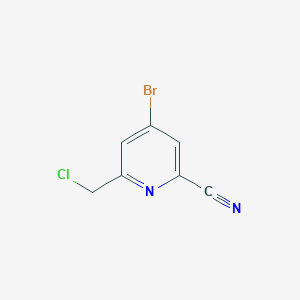
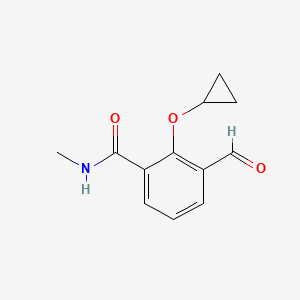
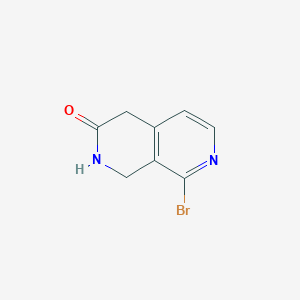
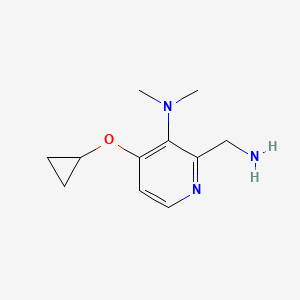
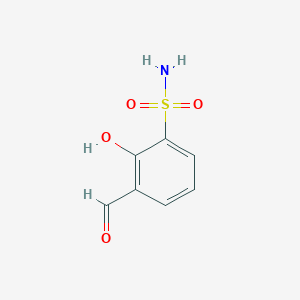
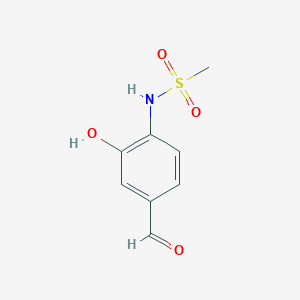
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
